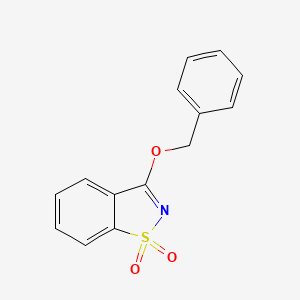

3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides, including derivatives such as 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, can be achieved through different methods. One approach involves the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium compounds, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides alongside other products (Abramovitch et al., 1974). Another method involves the oxidation of sulfonimines to produce N-sulfonyloxaziridines, which exhibit unique reactivity and selectivity due to steric hindrance at the active site (Davis et al., 1990).

Molecular Structure Analysis

The molecular structure of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide has been elucidated through X-ray diffraction, revealing specific bond lengths and angles that are crucial for understanding its reactivity. The C–N bond lengths and the central C–N–C amine linkage play significant roles in the compound's chemical behavior (Fonseca, 2009).

Chemical Reactions and Properties

3-(Benzyloxy)-1,2-benzisothiazole 1,1-dioxide participates in a variety of chemical reactions, showcasing its versatility. For instance, it undergoes regioselective lithiation at the 5-position, allowing for the introduction of different substituents, which can be further transformed into desired products (Bunch et al., 2002). Additionally, its reactivity has been explored in the context of metal-assisted reactions, where it exhibits unique behavior compared to other ether linkages (Brigas et al., 1997).

Wissenschaftliche Forschungsanwendungen

Phytotoxic Activities

3-Oxo-4,5,6,7-tetrahydro-1,2-benzisothiazole-1,1-dioxides, a category to which 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide belongs, have been studied for their phytotoxic activities. These compounds exhibit strong phytotoxicities characteristic of peroxidizing herbicides, as evidenced by their inhibition of protoporphyrinogen-IX oxidase isolated from corn and their impact on the growth, chlorophyll content, and peroxidative destruction of cell membranes of the green microalga Scenedesmus acutus (Miyamoto, Ikeda, & Wakabayashi, 2003).

Synthetic Applications

Synthetic methodologies involving 3-substituted 1,2-benzisothiazole 1,1-dioxides, such as 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, have been developed. These include reactions with saccharin and organolithium compounds, providing insights into the synthesis of various substituted benzisothiazole dioxides (Abramovitch et al., 1974).

Structural Analysis and Reactivity

3-Benzylamino-1,2-benzisothiazole 1,1-dioxide, structurally related to 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, has been analyzed using X-ray diffraction. This study revealed insights into its molecular structure and implications for its reactivity, particularly in catalytic transfer reduction processes (Fonseca, 2009).

Antimicrobial Properties

The antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides have been investigated. These compounds were tested against various microorganisms such as Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, demonstrating their potential in antimicrobial applications (Bachman, Baker, & Roman, 1978).

Chemical Properties and Reactions

The synthesis, properties, and reactions of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, a group including 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, have been extensively studied. These studies contribute to understanding the stability and reactivity of these compounds, particularly in oxygen-transfer reactions (Davis et al., 1990).

Zukünftige Richtungen

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on developing new synthetic strategies and designing new benzothiazole derivatives .

Eigenschaften

IUPAC Name |

3-phenylmethoxy-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-19(17)13-9-5-4-8-12(13)14(15-19)18-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJHEIQCQRVYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351375 | |

| Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |

CAS RN |

51176-79-5 | |

| Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![dimethyl 5-{[2-(4-methyl-2-nitrophenoxy)propanoyl]amino}isophthalate](/img/structure/B5546303.png)